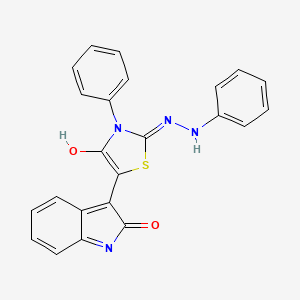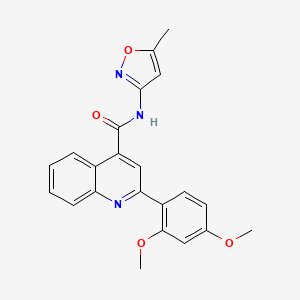![molecular formula C16H13Cl2NO4 B5971671 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5971671.png)
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the role of epidermal growth factor receptor (EGFR) in various cellular processes.
Wirkmechanismus
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes that are regulated by EGFR, such as cell proliferation, differentiation, migration, and survival.
Biochemical and physiological effects:
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the cytotoxicity of various chemotherapeutic agents, such as cisplatin and paclitaxel. In addition, 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in various cellular processes. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for experiments. In addition, 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has a relatively short half-life, which can make it difficult to maintain its inhibitory effect over long periods of time.
Zukünftige Richtungen
There are several future directions for research on 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one. One area of interest is the development of more potent and selective inhibitors of EGFR, which could be used for the treatment of various cancers. Another area of interest is the identification of new downstream signaling pathways that are regulated by EGFR, which could lead to the development of new therapeutic targets for cancer treatment. Finally, the use of 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one in combination with other chemotherapeutic agents could be explored as a potential strategy for enhancing the efficacy of cancer treatment.
Synthesemethoden
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can be synthesized using a multi-step process starting from 3,4-dichloroaniline. The first step involves the conversion of 3,4-dichloroaniline to 3,4-dichloroaniline hydrochloride, which is then reacted with 2,3-dimethoxybenzaldehyde to form 3,4-dichloro-2-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form 3,4-dichloro-2-(2,3-dimethoxybenzyl)-N-(chloroacetyl)aniline, which is finally reacted with sodium hydroxide to form 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been extensively used in scientific research to study the role of EGFR in various cellular processes, such as cell proliferation, differentiation, migration, and survival. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and differentiation. 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.
Eigenschaften
IUPAC Name |
3-(3,4-dichloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-21-12-6-4-9-13(14(12)22-2)16(20)23-15(9)19-8-3-5-10(17)11(18)7-8/h3-7,15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMOWZMRACTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)
![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)

![1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
![ethyl 5-chloro-3-[(2-pyrazinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B5971646.png)
![2-{[5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5971649.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5971656.png)
![7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5971659.png)
![4-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5971669.png)